

# Meta-analysis of Ceftolozane/Tazobactam: A Comparative Guide to Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ceftolozane sulfate |           |
| Cat. No.:            | B1250060            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical outcomes associated with Ceftolozane/tazobactam (C/T) treatment for various bacterial infections. Through a systematic review of pivotal clinical trials and subsequent meta-analyses, this document offers an objective comparison of C/T's performance against other antimicrobial agents, supported by experimental data and detailed methodologies.

### **Executive Summary**

Ceftolozane/tazobactam, a combination of a novel cephalosporin and a well-established  $\beta$ -lactamase inhibitor, has demonstrated significant efficacy in the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). Meta-analyses of clinical trial data consistently show that C/T is a reliable therapeutic option, exhibiting non-inferiority to comparators like meropenem in cIAI and HABP/VABP, and superiority to levofloxacin in cUTI. Its potent activity against multidrug-resistant (MDR) pathogens, particularly Pseudomonas aeruginosa and extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacterales, positions it as a critical tool in the current landscape of antimicrobial resistance.

## **Data Presentation: Comparative Clinical Outcomes**

The following tables summarize the quantitative data from meta-analyses and pivotal clinical trials, comparing the clinical and microbiological outcomes of Ceftolozane/tazobactam with



alternative treatments.

### **Complicated Intra-abdominal Infections (cIAI)**

Pivotal Trial: ASPECT-cIAI

| Outcome                                                               | Ceftolozane/Tazobactam +<br>Metronidazole | Meropenem        |
|-----------------------------------------------------------------------|-------------------------------------------|------------------|
| Clinical Cure Rate<br>(Microbiological Intent-to-Treat<br>Population) | 83.0%[1][2]                               | 87.3%[1][2]      |
| Clinical Cure Rate<br>(Microbiologically Evaluable<br>Population)     | 94.2%[1]                                  | 94.7%[1]         |
| Adverse Events (Any)                                                  | 44.0%[1][2]                               | 42.7%[1][2]      |
| Most Common Adverse Events                                            | Nausea, Diarrhea                          | Nausea, Diarrhea |

# Complicated Urinary Tract Infections (cUTI), including Pyelonephritis

Pivotal Trial: ASPECT-cUTI

| Outcome                                                                   | Ceftolozane/Tazobactam                    | Levofloxacin                              |
|---------------------------------------------------------------------------|-------------------------------------------|-------------------------------------------|
| Composite Cure Rate (Microbiological Modified Intent-to-Treat Population) | 76.9%[3]                                  | 68.4%[3]                                  |
| Clinical Cure Rate                                                        | Superior to levofloxacin                  | -                                         |
| Microbiological Eradication Rate                                          | Superior to levofloxacin                  | -                                         |
| Adverse Events                                                            | Similar profiles between treatment groups | Similar profiles between treatment groups |



# Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)

Pivotal Trial: ASPECT-NP

| Outcome                                                                | Ceftolozane/Tazobactam | Meropenem |
|------------------------------------------------------------------------|------------------------|-----------|
| 28-Day All-Cause Mortality<br>(Intent-to-Treat Population)             | 24.0%[4]               | 25.3%[4]  |
| Clinical Cure Rate at Test-of-<br>Cure (Intent-to-Treat<br>Population) | 54%[4]                 | 53%[4]    |
| Treatment-Related Adverse<br>Events                                    | 11%[4]                 | 8%[4]     |
| Serious Treatment-Related Adverse Events                               | 2%[4]                  | 1%[4]     |

### **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are provided below.

#### ASPECT-cIAI (NCT01445665, NCT01445678)[1][2][5][6]

- Study Design: Two identical, multicenter, prospective, randomized, double-blind, placebocontrolled trials.
- Patient Population: Hospitalized adult patients (≥18 years) with a diagnosis of complicated intra-abdominal infection requiring surgical intervention.
- Intervention:
  - Ceftolozane/tazobactam 1.5 g (1 g ceftolozane / 0.5 g tazobactam) administered intravenously over 60 minutes every 8 hours, plus metronidazole 500 mg intravenously every 8 hours.
  - Meropenem 1 g administered intravenously every 8 hours, plus placebo.



- Duration of Treatment: 4 to 14 days.
- Primary Endpoint: The primary objective was to demonstrate the statistical non-inferiority of C/T plus metronidazole to meropenem based on the clinical cure rate at the test-of-cure (TOC) visit (24-32 days after initiation of therapy) in the microbiological intent-to-treat (MITT) population.[1][2]
- Secondary Endpoints: Clinical cure rates in the microbiologically evaluable (ME) population, microbiological outcomes, and safety.[1][2]

## ASPECT-cUTI (NCT01345929, NCT01345955)[3][7][8][9] [10]

- Study Design: A randomized, double-blind, double-dummy, non-inferiority trial conducted at 209 centers in 25 countries.[3]
- Patient Population: Hospitalized adult inpatients (≥18 years) with a diagnosis of complicated lower urinary tract infection or pyelonephritis and evidence of pyuria.[3]
- Intervention:
  - Ceftolozane/tazobactam 1.5 g (1 g ceftolozane / 0.5 g tazobactam) administered intravenously every 8 hours.
  - Levofloxacin 750 mg administered intravenously once daily.
- Duration of Treatment: 7 days.[3]
- Primary Endpoint: The primary endpoint was a composite of microbiological eradication and clinical cure at the test-of-cure (TOC) visit (5-9 days after the end of therapy) in the microbiological modified intent-to-treat (mMITT) population, with a non-inferiority margin of 10%.[3]
- Secondary Endpoints: Clinical cure and microbiological eradication rates at the TOC visit.

### ASPECT-NP (NCT02070757)[4][11][12][13]



- Study Design: A randomized, controlled, double-blind, phase 3, non-inferiority trial conducted at 263 hospitals in 34 countries.[4]
- Patient Population: Adult patients (≥18 years) who were undergoing mechanical ventilation and had a diagnosis of nosocomial pneumonia (ventilator-associated or ventilated hospital-acquired).[4]
- Intervention:
  - Ceftolozane/tazobactam 3 g (2 g ceftolozane / 1 g tazobactam) administered intravenously every 8 hours.
  - Meropenem 1 g administered intravenously every 8 hours.
- Duration of Treatment: 8 to 14 days.[4]
- Primary Endpoint: 28-day all-cause mortality in the intention-to-treat (ITT) population, with a non-inferiority margin of 10%.[4][5]
- Key Secondary Endpoint: Clinical response at the test-of-cure (TOC) visit (7–14 days after the end of therapy) in the ITT population, with a 12.5% non-inferiority margin.[4][5]

# Mandatory Visualization Mechanism of Action of Ceftolozane/Tazobactam





Click to download full resolution via product page

Caption: Mechanism of action for Ceftolozane/Tazobactam.



## **Meta-Analysis Workflow**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Ceftolozane/Tazobactam Plus Metronidazole for Complicated Intra-abdominal Infections in an Era of Multidrug Resistance: Results From a Randomized, Double-Blind, Phase 3 Trial (ASPECT-cIAI) - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Ceftolozane-tazobactam compared with levofloxacin in the treatment of complicated urinary-tract infections, including pyelonephritis: a randomised, double-blind, phase 3 trial (ASPECT-cUTI) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftolozane-tazobactam versus meropenem for treatment of nosocomial pneumonia (ASPECT-NP): a randomised, controlled, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- To cite this document: BenchChem. [Meta-analysis of Ceftolozane/Tazobactam: A Comparative Guide to Clinical Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250060#meta-analysis-of-clinical-outcomes-for-ceftolozane-tazobactam-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com